Methyltetrazine-PEG4-Maleimide

Description

Propriétés

IUPAC Name |

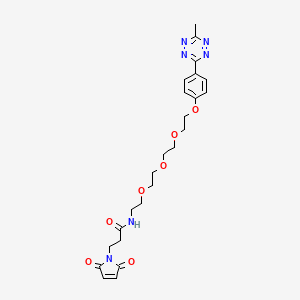

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O7/c1-18-26-28-24(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-9-25-21(31)8-10-30-22(32)6-7-23(30)33/h2-7H,8-17H2,1H3,(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUPJJPNNSKGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-Maleimide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Maleimide is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics and diagnostic agents. This molecule incorporates three key functional components: a highly reactive methyltetrazine moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a thiol-reactive maleimide (B117702) group. This unique architecture enables a powerful, two-step conjugation strategy that leverages the precision of bioorthogonal "click chemistry" with established maleimide-thiol coupling techniques.

The methyltetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner. This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological media without interfering with native cellular processes. The maleimide group, on the other hand, readily and specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and provides a flexible connection that minimizes steric hindrance.[1][2][3]

This technical guide provides a comprehensive overview of the structure, properties, and applications of Methyltetrazine-PEG4-Maleimide, complete with detailed experimental protocols and visualizations to aid researchers in its effective implementation.

Core Properties and Specifications

The physicochemical properties of Methyltetrazine-PEG4-Maleimide are summarized below. These specifications are typical and may vary slightly between suppliers.

| Property | Data |

| Molecular Formula | C₂₄H₃₀N₆O₇ |

| Molecular Weight | 514.53 g/mol |

| Appearance | Red crystalline solid or oil |

| Purity | ≥95% (typically determined by HPLC) |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Storage Conditions | -20°C, desiccated, protected from light |

Chemical Structure and Reaction Mechanism

The structure of Methyltetrazine-PEG4-Maleimide facilitates a sequential or orthogonal conjugation strategy.

Caption: Structure of Methyltetrazine-PEG4-Maleimide.

The dual reactivity of this linker allows for a two-step bioconjugation process. First, the maleimide group is reacted with a thiol-containing molecule. Subsequently, the tetrazine moiety is available for a highly specific click reaction with a TCO-functionalized molecule.

Caption: General two-step bioconjugation workflow.

Experimental Protocols

The following protocols provide a general framework for using Methyltetrazine-PEG4-Maleimide. Optimization may be required for specific applications.

Protocol 1: Conjugation of Methyltetrazine-PEG4-Maleimide to a Thiol-Containing Protein (e.g., Antibody)

This protocol describes the first step of the two-step conjugation, where the maleimide group of the linker is reacted with a thiol group on a protein.

Materials:

-

Thiol-containing protein (e.g., reduced antibody)

-

Methyltetrazine-PEG4-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA. Ensure the buffer is free of any sulfhydryl-containing components.

-

Anhydrous DMSO or DMF

-

Quenching solution (optional): 1 M N-acetylcysteine or L-cysteine

-

Desalting column

Procedure:

-

Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-20 fold molar excess of TCEP is typically used, with incubation for 30-60 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. The protein concentration should ideally be between 1-10 mg/mL.

-

Linker Preparation: Immediately before use, prepare a stock solution of Methyltetrazine-PEG4-Maleimide in anhydrous DMSO or DMF at a concentration of 5-10 mM.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the Methyltetrazine-PEG4-Maleimide stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: The resulting tetrazine-functionalized protein can be characterized by methods such as UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm upon reaction with TCO) or mass spectrometry to determine the degree of labeling (DOL).[4]

Protocol 2: Tetrazine-TCO Ligation for Bioconjugation

This protocol describes the second step, the bioorthogonal click reaction between the tetrazine-functionalized molecule and a TCO-containing molecule.

Materials:

-

Tetrazine-functionalized molecule (from Protocol 1)

-

TCO-containing molecule (e.g., TCO-drug, TCO-fluorophore)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: Prepare the tetrazine-functionalized molecule and the TCO-containing molecule in the Reaction Buffer.

-

Ligation Reaction: Mix the tetrazine- and TCO-containing molecules in a 1:1 to 1:1.5 molar ratio.[5] The reaction is typically rapid and can be carried out at room temperature.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5][6] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: If necessary, the final conjugate can be purified from any unreacted components using SEC or other appropriate chromatographic techniques.

-

Storage: Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C for long-term storage. For antibody conjugates, the addition of a cryoprotectant like glycerol (B35011) and a bacteriostatic agent like sodium azide (B81097) is recommended.[7]

Applications and Workflows

Methyltetrazine-PEG4-Maleimide is a versatile tool with numerous applications in research and drug development.

Antibody-Drug Conjugate (ADC) Development

A primary application is in the construction of ADCs, where a potent cytotoxic drug is linked to a tumor-targeting antibody. The stability of the thioether bond and the bioorthogonal nature of the tetrazine ligation provide a robust method for ADC synthesis.[8]

Caption: Workflow for ADC synthesis.

Pre-targeted Imaging and Therapy

This linker is also highly valuable in pre-targeting strategies for in vivo imaging and radioimmunotherapy (RIT).[9][10][11][12] In this approach, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. After unbound antibody has cleared from circulation, a small, TCO-labeled imaging agent or radiopharmaceutical is administered, which rapidly "clicks" to the pre-targeted antibody. This strategy enhances the target-to-background signal ratio and reduces off-target toxicity.[9][10][11][12]

Caption: Pre-targeting workflow for radioimmunotherapy.

Conclusion

Methyltetrazine-PEG4-Maleimide is a powerful and versatile heterobifunctional linker that bridges the gap between traditional bioconjugation methods and advanced bioorthogonal chemistry. Its well-defined structure and predictable reactivity make it an invaluable tool for the development of sophisticated bioconjugates, including ADCs and agents for pre-targeted imaging and therapy. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to harness the full potential of this enabling technology in their scientific endeavors.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Methyltetrazine-PEG4-MALeimide - CD Bioparticles [cd-bioparticles.net]

- 3. chemimpex.com [chemimpex.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Application of Methyltetrazine-PEG4-Maleimide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the heterobifunctional linker, Methyltetrazine-PEG4-Maleimide. This molecule is a cornerstone in modern bioconjugation, enabling the precise assembly of complex biomolecular structures such as antibody-drug conjugates (ADCs) and PROTACs. We will dissect its mechanism of action by examining its three core components: the thiol-reactive maleimide (B117702) group, the bioorthogonal methyltetrazine moiety, and the hydrophilic PEG4 spacer. This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of its use in scientific research and therapeutic development.

Core Mechanism of Action: A Trifunctional Approach

Methyltetrazine-PEG4-Maleimide is a versatile tool that leverages two distinct and highly specific chemical reactions. Its linear structure consists of a maleimide group for covalent attachment to thiol-containing biomolecules, a methyltetrazine group for bioorthogonal "click" chemistry, and a PEG4 spacer that links these functionalities and imparts favorable physicochemical properties.

The Maleimide Moiety: Thiol-Selective Conjugation

The maleimide group is an electrophilic compound that serves as a highly selective handle for reacting with nucleophilic thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[1]

Mechanism: Michael Addition The conjugation chemistry proceeds via a Michael addition reaction.[2] The thiol group acts as a nucleophile and attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[2] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][3] This reaction is highly efficient and chemoselective for thiols within a specific pH range, making it ideal for the targeted modification of cysteine residues.[2][4]

dot

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Methyltetrazine-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyltetrazine-PEG4-Maleimide in aqueous buffers. Aimed at professionals in research and drug development, this document outlines key solubility data, detailed experimental protocols for dissolution and bioconjugation, and logical workflows to ensure successful experimental outcomes.

Core Concepts: Understanding the Solubility Profile

Methyltetrazine-PEG4-Maleimide is a heterobifunctional linker at the forefront of bioconjugation and drug delivery system development. Its structure incorporates a methyltetrazine moiety for bioorthogonal "click" chemistry, a maleimide (B117702) group for thiol-specific reactions, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG4 spacer is critical for modulating the molecule's solubility in aqueous environments.[1][2]

While the PEG spacer significantly enhances water solubility compared to non-PEGylated linkers, Methyltetrazine-PEG4-Maleimide is characterized as having moderate aqueous solubility.[3] This can lead to transient cloudiness upon its introduction to a purely aqueous buffer, which typically clarifies as the molecule fully dissolves and reacts.[3][4] For practical applications, a common strategy involves the initial dissolution in a minimal amount of a water-miscible organic solvent prior to introduction into the final aqueous reaction buffer.

Quantitative Solubility and Recommended Solvent Systems

Precise quantitative solubility values (e.g., mg/mL) in various aqueous buffers are not extensively published in peer-reviewed literature and can be lot-dependent. However, based on manufacturer recommendations and established laboratory protocols, the following table summarizes the qualitative solubility and recommended solvent systems for creating stock solutions.

| Solvent/Buffer System | Solubility Classification | Recommended Use & Concentration | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | High | Primary solvent for stock solutions (5-20 mM)[3][4] | Keep final concentration in aqueous buffer low (<10-15%) to avoid protein precipitation.[3][4] |

| Dimethylformamide (DMF) | High | Alternative primary solvent for stock solutions (5-20 mM)[3][4] | Similar to DMSO, limit final concentration in the reaction mixture.[3][4] |

| Methanol (MeOH) | Soluble | Can be used for initial dissolution. | Less common for bioconjugation protocols compared to DMSO or DMF. |

| Aqueous Buffers (e.g., PBS) | Moderate | Final reaction medium.[3] | Direct dissolution can be slow and may result in temporary precipitation. It is recommended to add from a concentrated organic stock solution.[3] |

Experimental Protocols

Preparation of a Methyltetrazine-PEG4-Maleimide Stock Solution

This protocol details the standard procedure for preparing a concentrated stock solution, which is the first step in most experimental workflows.

Materials:

-

Methyltetrazine-PEG4-Maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of Methyltetrazine-PEG4-Maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 5-20 mM).

-

Vortex the vial for 1-2 minutes to ensure complete dissolution.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

This stock solution is now ready for use in the subsequent bioconjugation protocol. For storage, it is recommended to aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[5]

General Protocol for Protein Labeling via Thiol-Maleimide Conjugation

This protocol outlines the conjugation of Methyltetrazine-PEG4-Maleimide to a thiol-containing protein, such as an antibody or a cysteine-engineered protein.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Methyltetrazine-PEG4-Maleimide stock solution (from Protocol 3.1)

-

Reaction Buffer: Thiol-free buffer with a pH of 6.5-7.5 (e.g., PBS).[3][4] The inclusion of 5-10 mM EDTA can help prevent disulfide bond re-formation.[4]

-

(Optional) Reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), to reduce disulfide bonds.

-

Quenching reagent (e.g., a thiol-containing compound like cysteine or β-mercaptoethanol)

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

If the protein's thiols are in the form of disulfide bonds, pre-treat the protein with a reducing agent like TCEP. Follow the manufacturer's protocol for the specific reducing agent.

-

Remove the reducing agent using a desalting column, exchanging the protein into the Reaction Buffer.

-

Adjust the protein concentration in the Reaction Buffer (e.g., 1-10 mg/mL).

-

-

Conjugation Reaction:

-

Add the prepared Methyltetrazine-PEG4-Maleimide stock solution to the protein solution to achieve the desired molar excess (typically a 10-20 fold molar excess of the linker to the protein).

-

Note: The reaction solution may initially appear cloudy. This is often due to the moderate aqueous solubility of the linker and should resolve as the reaction proceeds.[3][4]

-

Incubate the reaction for 1-2 hours at room temperature or 2-8 hours at 4°C with gentle mixing.[4]

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a quenching reagent to consume any unreacted maleimide groups.

-

Purify the labeled protein from excess, unreacted linker and other small molecules using a desalting column or dialysis.

-

Visualization of Workflows and Pathways

Logical Workflow for Preparing and Using Methyltetrazine-PEG4-Maleimide

The following diagram illustrates the decision-making process and steps for preparing the linker and using it in a typical bioconjugation experiment.

Caption: Workflow for Methyltetrazine-PEG4-Maleimide preparation and use.

Signaling Pathway: Bioorthogonal Ligation and Thiol Conjugation

This diagram illustrates the dual reactivity of Methyltetrazine-PEG4-Maleimide, enabling two distinct conjugation pathways.

Caption: Dual reactivity pathways of the linker.

References

An In-depth Technical Guide to the Storage and Stability of Methyltetrazine-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling Methyltetrazine-PEG4-Maleimide, a heterobifunctional linker essential for advanced bioconjugation applications. Understanding the stability of this reagent is paramount for ensuring the reproducibility and success of experiments in drug development, diagnostics, and proteomics. This document outlines recommended storage conditions, discusses the inherent stability and degradation pathways of its key functional groups, and provides a detailed experimental protocol for assessing its stability.

Core Properties and Structure

Methyltetrazine-PEG4-Maleimide is a versatile crosslinker featuring three key components: a highly reactive methyltetrazine moiety for bioorthogonal "click chemistry," a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a maleimide (B117702) group for covalent linkage to thiol-containing molecules.

Recommended Storage and Handling

Proper storage and handling are crucial to prevent degradation and maintain the reactivity of Methyltetrazine-PEG4-Maleimide.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C[1][2][3][4][5][6][7] | Minimizes degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and desiccated.[8] | Protects against moisture and oxidation. |

| Light | Protect from light.[1] | The tetrazine moiety can be light-sensitive. |

| Form | Store as a solid (lyophilized powder). | More stable than solutions. |

Handling Procedures:

-

Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]

-

Aqueous Solutions: Prepare aqueous solutions immediately before use. The maleimide group is susceptible to hydrolysis in aqueous environments.

-

pH Considerations: The maleimide group reacts most efficiently with thiols at a pH range of 6.5-7.5.[9] Higher pH levels can increase the rate of maleimide hydrolysis.

Chemical Stability and Degradation Pathways

The stability of Methyltetrazine-PEG4-Maleimide is primarily dictated by the chemical properties of its two reactive ends: the methyltetrazine ring and the maleimide group.

Stability of the Methyltetrazine Moiety

The tetrazine ring's stability is influenced by its substituents. Electron-donating groups, such as the methyl group in this linker, generally enhance the stability of the tetrazine ring in aqueous solutions compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[10] However, prolonged exposure to aqueous environments can still lead to degradation.

Stability of the Maleimide Moiety

The maleimide group is susceptible to two main degradation pathways: hydrolysis and a retro-Michael reaction.

-

Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis, leading to the opening of the ring to form a maleamic acid derivative.[8][11] This reaction is accelerated at higher pH and temperatures. While this renders the linker unreactive towards thiols, the resulting ring-opened succinimide (B58015) thioether, formed after conjugation, is more stable against the retro-Michael reaction.[1][11]

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols. This can lead to the exchange of the conjugated thiol and loss of the desired bioconjugate.[11]

The interplay between these pathways is crucial for the stability of the final conjugate.

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of Methyltetrazine-PEG4-Maleimide in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of Methyltetrazine-PEG4-Maleimide in a buffered aqueous solution at a specific temperature.

Materials:

-

Methyltetrazine-PEG4-Maleimide

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a C18 column and UV detector

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Maleimide in anhydrous DMSO.

-

-

Preparation of Test Solution:

-

Dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mM in an autosampler vial. Ensure thorough mixing.

-

-

Time-Course Incubation:

-

Incubate the test solution at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), take an aliquot of the solution for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the absorbance at the characteristic wavelength for the tetrazine ring (around 520-540 nm) and the maleimide (around 300 nm).

-

-

Data Analysis:

-

Integrate the peak area of the intact Methyltetrazine-PEG4-Maleimide at each time point.

-

Plot the percentage of the remaining intact compound against time.

-

Calculate the half-life (t½) of the compound under the tested conditions.

-

Conclusion

The stability of Methyltetrazine-PEG4-Maleimide is a critical factor for its successful application in bioconjugation. By adhering to the recommended storage and handling procedures, researchers can minimize degradation and ensure the reagent's optimal performance. A thorough understanding of the degradation pathways of both the methyltetrazine and maleimide moieties allows for the design of robust experimental protocols and the reliable interpretation of results. The provided stability assessment protocol serves as a valuable tool for validating the integrity of the linker under specific experimental conditions, ultimately contributing to the development of well-defined and effective bioconjugates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. TCO-PEG4-maleimide, 2748945-56-2 | BroadPharm [broadpharm.com]

- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to Methyltetrazine-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Maleimide is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, diagnostics, and targeted therapeutics. Its unique architecture, featuring a methyltetrazine moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a maleimide (B117702) group, enables a two-pronged approach to molecular assembly. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and illustrates its application in advanced drug delivery strategies.

The maleimide group offers high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is efficient at physiological pH.[1][2] On the other end of the linker, the methyltetrazine group participates in an exceptionally fast and bioorthogonal inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner.[3][4] This "click chemistry" reaction is highly specific and proceeds rapidly in aqueous environments without the need for a catalyst, making it ideal for applications in complex biological systems, including live-cell labeling.[5][6] The intervening PEG4 spacer enhances aqueous solubility and reduces steric hindrance, improving the accessibility of the reactive ends.[1][7]

Core Data Presentation

The key quantitative data for Methyltetrazine-PEG4-Maleimide are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 514.53 g/mol | |

| Chemical Formula | C₂₄H₃₀N₆O₇ | |

| Appearance | Red crystalline solid | [8] |

| Purity | ≥95% (typically analyzed by HPLC) | [8] |

| Storage Conditions | Store at -20°C, desiccated | [8] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [9] |

| Maleimide Reaction pH | 6.5 - 7.5 for optimal thiol reactivity | [1][10] |

| Tetrazine-TCO Reaction pH | 6.0 - 9.0 | [11] |

| Tetrazine-TCO Reaction Kinetics | Rate constants up to 1 x 10⁶ M⁻¹s⁻¹ | [11] |

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation (e.g., Antibody Labeling)

This protocol outlines the general procedure for conjugating Methyltetrazine-PEG4-Maleimide to a thiol-containing biomolecule, such as an antibody.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

Methyltetrazine-PEG4-Maleimide

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide reoxidation.[12]

-

(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

-

(Optional) Quenching reagent: Cysteine or DTT.

-

Purification equipment: Desalting column (e.g., Sephadex G-25) or ultrafiltration device.[13]

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.[8]

-

If the protein's sulfhydryl groups are in the form of disulfide bonds, reduction is necessary. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[8] Note: If using DTT as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide reagent.

-

-

Methyltetrazine-PEG4-Maleimide Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG4-Maleimide in anhydrous DMSO or DMF.[13]

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the Methyltetrazine-PEG4-Maleimide stock solution to the protein solution. The optimal ratio may need to be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

-

-

Quenching (Optional):

-

The reaction can be stopped by adding a quenching reagent with free thiols, such as cysteine or DTT, to consume the unreacted maleimide.

-

-

Purification:

-

Storage:

-

Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) and a bacteriostatic agent like sodium azide (B81097) can improve stability.

-

Protocol 2: Tetrazine-TCO Inverse Electron Demand Diels-Alder (iEDDA) Ligation

This protocol describes the "click" reaction between a tetrazine-modified biomolecule (prepared as in Protocol 1) and a TCO-containing molecule.

Materials:

-

Tetrazine-modified biomolecule (from Protocol 1)

-

TCO-containing molecule

-

Reaction Buffer: PBS or other biological buffer, pH 6.0-9.0.[11]

Procedure:

-

Reactant Preparation:

-

Dissolve the tetrazine-modified biomolecule and the TCO-containing molecule in the reaction buffer.

-

-

Ligation Reaction:

-

Mix the tetrazine- and TCO-containing molecules. A 1:1 molar ratio is often used, though a slight excess of one component can be employed to ensure the complete reaction of the other.[14]

-

The reaction is typically rapid, often proceeding to completion within 30-60 minutes at room temperature.[14][15] The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance between 510 and 550 nm.[11]

-

-

Purification (Optional):

-

Depending on the application, the final conjugate may be used without purification. If necessary, unreacted components can be removed by size-exclusion chromatography or other appropriate methods.[14]

-

Visualizations

Experimental Workflow for Dual Labeling

Caption: Workflow for creating a biomolecular conjugate using Methyltetrazine-PEG4-Maleimide.

Logical Relationship in Pretargeted Drug Delivery

Caption: The two-step strategy of pretargeted drug delivery enabled by tetrazine-TCO ligation.

Applications in Drug Development

The dual reactivity of Methyltetrazine-PEG4-Maleimide is particularly advantageous in the development of sophisticated drug delivery systems.[5]

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody's thiol groups (often generated by reducing interchain disulfides) can be conjugated with the maleimide end of the linker. Subsequently, a drug molecule modified with a TCO group can be "clicked" onto the tetrazine moiety.

-

Pretargeted Drug Delivery: A powerful strategy that separates the targeting and drug delivery steps to improve the therapeutic window.[16]

-

A TCO-modified antibody is administered first. It circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is given time to clear from the bloodstream, minimizing off-target exposure.[16]

-

Next, a small, fast-clearing drug molecule linked to methyltetrazine is administered. It rapidly finds and reacts with the pre-localized TCO-antibody at the target site, concentrating the therapeutic payload where it is needed most.[16] This approach reduces systemic toxicity associated with conventional ADCs.[16]

-

-

Imaging and Diagnostics: The same principles apply to the development of diagnostic agents. The linker can be used to attach imaging agents (e.g., fluorescent dyes, PET isotopes) to targeting biomolecules for in vivo imaging and disease detection.[5]

Conclusion

Methyltetrazine-PEG4-Maleimide is a versatile and powerful chemical tool for researchers in life sciences and drug development. Its combination of thiol-selective and bioorthogonal click chemistries, coupled with the benefits of a hydrophilic PEG spacer, provides a robust platform for the precise construction of complex biomolecular conjugates. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for harnessing the full potential of this reagent in a wide array of applications, from fundamental research to the development of next-generation therapeutics and diagnostics.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Methyltetrazine-PEG4-MALeimide - CD Bioparticles [cd-bioparticles.net]

- 3. Mal-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. conju-probe.com [conju-probe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. biotium.com [biotium.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Core Principles of Tetrazine-TCO Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has rapidly become a cornerstone of bioorthogonal chemistry, offering a powerful tool for the precise and efficient modification of biomolecules in complex biological environments.[1] Its unparalleled kinetics, exceptional specificity, and biocompatibility have propelled its adoption in a diverse range of applications, from in-vivo imaging and diagnostics to targeted drug delivery and the development of antibody-drug conjugates (ADCs).[2][3][4][5] This technical guide delves into the core principles of the tetrazine-TCO ligation, providing a comprehensive overview of its mechanism, quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes.

The Core Reaction Mechanism: A [4+2] Cycloaddition Cascade

The tetrazine-TCO ligation is a form of "click chemistry" that proceeds through a two-step mechanism.[1] The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich trans-cyclooctene serves as the dienophile.[1][6] This cycloaddition results in the formation of a highly unstable, tricyclic intermediate.

This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂).[1][7] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize.[1][8] The release of nitrogen gas is the sole byproduct, a key feature that contributes to the biocompatibility of this reaction.[6][7]

Mechanism of the Tetrazine-TCO bioorthogonal ligation.

Quantitative Data: Reaction Kinetics

The tetrazine-TCO reaction is renowned for its exceptionally fast reaction rates, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction, often ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1][9] This rapid kinetics allows for efficient labeling at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[1][4] The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent conditions.[10]

| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000[10][11][12] |

| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000[10] |

| TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000[10] |

| TCO and various tetrazine scaffolds | 1,4-dioxane | 25 | 1.4 - 230[10] |

| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000[10] |

| General TCO-Tetrazine | N/A | N/A | up to 1 x 10⁶[7][10] |

Experimental Protocols

The following are generalized protocols for the labeling of proteins with TCO and subsequent conjugation to a tetrazine-functionalized molecule. Researchers should optimize these protocols based on their specific biomolecules and experimental conditions.

Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.

Methodology

-

Protein Preparation: Dissolve the protein of interest in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, to a concentration of 1-5 mg/mL.[1]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in an anhydrous organic solvent such as DMSO or DMF.[13]

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature.[13]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[13]

-

Purification: Remove excess, unreacted TCO-NHS ester reagent by size-exclusion chromatography (SEC) or dialysis.[10][13]

Experimental workflow for protein labeling with TCO-NHS ester.

Tetrazine-TCO Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Methodology

-

Prepare Labeled Proteins: Prepare the TCO-labeled protein and the tetrazine-labeled protein according to the labeling protocol described above (or an equivalent method for tetrazine labeling). Ensure both proteins are in a compatible buffer, such as PBS pH 7.4.[1]

-

Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio. The optimal ratio may need to be determined empirically.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1]

-

Purification (Optional): If necessary, the resulting protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.[1]

Logical flow for protein-protein conjugation.

Monitoring the Reaction

The progress of the tetrazine-TCO ligation can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic visible absorbance maximum, which typically falls between 510 and 540 nm.[1][7] This provides a real-time method for determining reaction kinetics and completion.[1] Additionally, for some tetrazine-fluorophore conjugates, the fluorescence is quenched and is "turned on" upon reaction with TCO, providing another sensitive method for monitoring the reaction.[6]

Conclusion

The tetrazine-TCO bioorthogonal reaction stands as a powerful and versatile tool for chemical biology and drug development.[1] Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount.[1][2] The straightforward protocols and ease of monitoring further contribute to its widespread adoption in both academic and industrial research settings. As the field of bioorthogonal chemistry continues to evolve, the tetrazine-TCO ligation is poised to remain a critical technology for the advancement of biological understanding and the development of novel therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of the maleimide (B117702) group with a thiol (sulfhydryl) group is a cornerstone of bioconjugation chemistry, prized for its high selectivity, rapid kinetics, and mild reaction conditions.[1] This Michael addition reaction forms a stable covalent thioether bond, making it an invaluable tool for the site-specific modification of proteins, peptides, and other biomolecules.[2] Its application is particularly prominent in the development of antibody-drug conjugates (ADCs), where precise and stable linkage of a cytotoxic payload to a monoclonal antibody is paramount for therapeutic efficacy and safety.[2] This technical guide provides a comprehensive overview of the core principles governing the maleimide-thiol reaction, including its mechanism, kinetics, and critical experimental parameters. Detailed experimental protocols and data are presented to equip researchers and drug development professionals with the knowledge to effectively utilize this powerful conjugation strategy.

The Core Chemistry: A Thiol-Michael Addition Reaction

The fundamental reaction between a maleimide and a thiol is a Michael addition. In this reaction, the deprotonated thiol (thiolate) acts as a nucleophile and attacks one of the electron-deficient carbons of the carbon-carbon double bond within the maleimide ring.[2] This process is highly efficient and is often categorized as a "click chemistry" reaction due to its high yield, selectivity, and the simplicity of the reaction conditions.[1]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the thiolate anion on the β-carbon of the maleimide's α,β-unsaturated carbonyl system. This leads to the formation of a carbanion intermediate, which is subsequently protonated by a proton source in the reaction medium (e.g., water) to yield the stable thiosuccinimide adduct.

Caption: The Michael addition of a thiol to a maleimide.

Quantitative Data on Reaction Kinetics and Stability

The efficiency of the maleimide-thiol conjugation is highly dependent on the reaction kinetics, which are influenced by a variety of factors. Understanding these quantitative parameters is crucial for optimizing reaction conditions.

Second-Order Rate Constants

The reaction between a maleimide and a thiol follows second-order kinetics. The rate is dependent on the concentration of both reactants.

| Maleimide Derivative | Thiol Compound | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| N-ethylmaleimide | Cysteine | 4.95 | 25 | 14 | [3] |

| N-ethylmaleimide | Cysteine | 7.0 | 25 | ~1000 (estimated) | [3] |

| N-ethylmaleimide | Glutathione | 7.0 | 25 | Slower than Cysteine | [3] |

| N-aryl maleimides | Thiol substrates | - | - | ~2.5 times faster than N-alkyl maleimides | [4] |

| Perfluoroaryl probe | π-clamp peptide | 8.0 | 37 | 0.63 ± 0.02 | [5] |

| Perfluoroaryl probe | π-clamp peptide (with 3M (NH₄)₂SO₄) | 8.0 | 37 | 62 ± 3 | [5] |

Factors Influencing Reaction Rate

Several factors critically influence the rate of the maleimide-thiol reaction.

| Parameter | Optimal Range/Value | Effect on Reaction |

| pH | 6.5 - 7.5 | Below pH 6.5, the concentration of the reactive thiolate species is low, slowing the reaction. Above pH 7.5, competing hydrolysis of the maleimide and reaction with amines become significant.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] |

| Temperature | 4°C - 37°C | The reaction rate increases with temperature. Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight for sensitive biomolecules.[6] |

| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | Polar solvents facilitate the formation of the thiolate anion, promoting the reaction. Organic co-solvents like DMSO or DMF can be used for poorly soluble maleimide derivatives. |

| Maleimide Substituents | Electron-withdrawing groups | Electron-withdrawing groups on the maleimide nitrogen can increase the reaction rate.[4] |

| Thiol pKa | Lower pKa | Thiols with a lower pKa will have a higher concentration of the reactive thiolate anion at a given pH, leading to a faster reaction rate.[7] |

Stability of the Thiosuccinimide Adduct and Side Reactions

While the thioether bond is generally stable, several side reactions can occur, impacting the homogeneity and stability of the conjugate.

| Side Reaction | Description | Influencing Factors | Mitigation Strategies |

| Maleimide Hydrolysis | The maleimide ring can be opened by hydrolysis to form a non-reactive maleamic acid derivative.[2] | Higher pH (>7.5) and elevated temperatures increase the rate of hydrolysis.[1] | Perform reactions within the optimal pH range of 6.5-7.5 and use freshly prepared maleimide solutions.[2] |

| Retro-Michael Reaction | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation. This is a base-catalyzed process. | Higher pH and temperature increase the rate of the retro-Michael reaction.[8] | After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed under controlled basic conditions to form a stable, ring-opened product that is not susceptible to the retro-Michael reaction.[8] |

| Reaction with Amines | At pH values above 7.5, primary amines (e.g., lysine (B10760008) residues) can compete with thiols for reaction with the maleimide.[1] | pH > 7.5 | Maintain the reaction pH within the 6.5-7.5 range.[1] |

| Adduct | Condition | Half-life | Reference(s) |

| Thiosuccinimide Adduct | Physiological conditions | Can be reversible | [6] |

| Ring-opened Thiosuccinimide Adduct | Physiological conditions | Stable | [8] |

| NEM-MPA conjugate in glutathione | pH 7.4, 37°C | 19 ± 2 hours (retro-reaction) | [9] |

| NEM-N-acetylcysteine conjugate in glutathione | pH 7.4, 37°C | 337 ± 27 hours (retro-reaction) | [9] |

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein. Optimization may be required for specific applications.

General Experimental Workflow

Caption: A typical workflow for maleimide-thiol conjugation.

Protocol 1: Conjugation of a Maleimide to a Protein

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized reagent

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or N-acetylcysteine

-

Anhydrous DMSO or DMF

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before proceeding.

-

Maleimide Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

-

Conjugation: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

-

Quenching: To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-2 mM to react with any excess maleimide. Incubate for 15-30 minutes.

-

Purification: Remove the excess maleimide reagent and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Characterization of the Conjugate

A. Determination of Degree of Labeling (DoL) by UV-Vis Spectrophotometry:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the conjugated molecule (Aₘₐₓ).

-

Calculate the concentration of the protein, correcting for the absorbance of the conjugated molecule at 280 nm.

-

Correction Factor (CF) = A₂₈₀ of the label / Aₘₐₓ of the label

-

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε is the molar extinction coefficient of the protein at 280 nm)

-

-

Calculate the concentration of the conjugated molecule.

-

Label Concentration (M) = Aₘₐₓ / ε_label

-

-

Calculate the Degree of Labeling (DoL).

-

DoL = Label Concentration / Protein Concentration

-

B. Analysis by HPLC:

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the conjugate and monitor the reaction progress.

-

Column: A C4 or C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Detection: UV detection at 280 nm for the protein and at the λₘₐₓ of the label. The unconjugated protein, free label, and the conjugate will have different retention times.

C. Analysis by Mass Spectrometry:

-

Method: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the conjugate and determine the distribution of drug-to-antibody ratios (DARs) in ADCs.

-

Sample Preparation: The sample is typically desalted before analysis. For antibody analysis, the conjugate may be deglycosylated and/or reduced to separate the light and heavy chains.

Application in Drug Development: Antibody-Drug Conjugates

The maleimide-thiol reaction is a key technology in the construction of ADCs. In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues. Cysteine residues, either naturally occurring or engineered into the antibody backbone, provide the thiol handles for conjugation with a maleimide-functionalized drug-linker.

Caption: Targeted delivery of a cytotoxic drug via an ADC.

Conclusion

The reaction between maleimides and thiols is a robust and highly specific conjugation method that has become indispensable in the fields of bioconjugation and drug development. Its efficiency and mild reaction conditions make it particularly suitable for the modification of sensitive biomolecules. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions, as detailed in this guide, is essential for the successful design and implementation of novel bioconjugates for research and therapeutic applications. By carefully controlling the experimental parameters, researchers can harness the power of maleimide-thiol chemistry to create well-defined and stable bioconjugates with desired functionalities.

References

- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 4. mdpi.com [mdpi.com]

- 5. Salt Effect Accelerates Site-Selective Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Fulcrum of Bioorthogonal Chemistry: An In-depth Technical Guide to Methyltetrazine Linkers

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing landscape of bioconjugation and targeted therapeutics, methyltetrazine linkers have emerged as a pivotal tool, enabling exquisitely specific and efficient chemical reactions in complex biological systems. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding methyltetrazine linkers in bioorthogonal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visualizations of key processes, this document serves as a practical resource for researchers aiming to leverage the power of this remarkable chemical handle.

Core Principles: The Advantage of the Methyl Group

The utility of tetrazines in bioorthogonal chemistry stems from their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles, most notably trans-cyclooctenes (TCO).[1] This reaction is prized for its exceptionally fast kinetics and high specificity within complex biological environments, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]

The addition of a methyl group to the tetrazine ring confers a crucial advantage over unsubstituted tetrazines by enhancing the molecule's stability in aqueous environments.[1] While electron-withdrawing substituents can increase the reaction rate, they often compromise stability. The electron-donating methyl group strikes a critical balance, providing enhanced stability—a vital attribute for multi-step experiments and in vivo studies—while maintaining rapid reaction rates suitable for most applications.[1][3]

Key Applications of Methyltetrazine Linkers

The unique combination of stability and reactivity has led to the widespread adoption of methyltetrazine linkers across various fields of research and drug development:

-

Antibody-Drug Conjugates (ADCs): Methyltetrazine linkers are instrumental in the synthesis of next-generation ADCs.[4][5][6] They facilitate the precise, site-specific conjugation of potent cytotoxic payloads to monoclonal antibodies, leading to more homogeneous and effective therapeutics.

-

In Vivo Imaging: The rapid kinetics of the methyltetrazine-TCO ligation are ideal for pretargeted imaging strategies in PET and SPECT imaging.[7] This approach involves administering a TCO-modified targeting vector (e.g., an antibody) followed by a smaller, rapidly clearing methyltetrazine-linked imaging agent, leading to high tumor-to-background ratios.[7][8]

-

Fluorescent Labeling and Cellular Imaging: Methyltetrazine-functionalized fluorophores are widely used for "turn-on" fluorescence imaging in living cells.[9] The tetrazine quenches the fluorophore's emission, which is restored upon reaction with a TCO-tagged biomolecule, allowing for no-wash imaging with high signal-to-noise ratios.[9]

-

Drug Delivery and Prodrug Activation: The "click-to-release" strategy utilizes the methyltetrazine-TCO reaction to trigger the release of therapeutic agents from a caged prodrug at a specific target site.[10][11] This approach offers spatiotemporal control over drug activation, minimizing off-target toxicity.

-

Activity-Based Protein Profiling (ABPP): Small, bioorthogonal handles like methyltetrazine can be incorporated into activity-based probes to study enzyme function in situ without significantly perturbing their biological activity.[12][13]

Quantitative Data Summary

The selection of a bioorthogonal linker is often a trade-off between reaction kinetics and stability. The following tables summarize key quantitative data for methyltetrazine linkers to aid in experimental design.

Table 1: Reaction Kinetics of Tetrazine Derivatives with TCO

| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Methyl-substituted tetrazines | ~1000 | [14] |

| Hydrogen-substituted tetrazines | up to 30,000 | [14] |

| Dipyridal tetrazine | 2000 (±400) | [14] |

| General Range | 1 - 1 x 10⁶ | [14][15] |

Table 2: Fluorogenic Properties of Tetrazine Probes

| Tetrazine-Fluorophore Conjugate | Dienophile | Fluorescence "Turn-On" Ratio | Reference(s) |

| Oregon Green-tetrazine | TCO | > 100-fold | [9] |

| BODIPY-tetrazine | TCO | > 100-fold | [9] |

| Tetramethylrhodamine-tetrazine | TCO | up to 76-fold | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of methyltetrazine-based bioconjugation. The following are protocols for key experimental procedures.

Protocol 1: Labeling of Proteins with Methyltetrazine-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a methyltetrazine-NHS ester.[3]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Methyltetrazine-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Desalting column (e.g., PD-10)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[3]

-

Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[3]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.[3]

-

Purification: Remove unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine.[3]

Protocol 2: Live Cell Imaging with a Fluorescent Methyltetrazine Probe

This protocol outlines the general steps for labeling and imaging a TCO-modified biomolecule on the surface of live cells with a fluorescent methyltetrazine probe.[3]

Materials:

-

Live cells with TCO-modified surface biomolecules

-

Fluorescent methyltetrazine probe

-

Cell culture medium

-

Imaging buffer (e.g., PBS with calcium and magnesium)

Procedure:

-

Labeling: Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37 °C.[3]

-

Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.[3]

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[3]

Protocol 3: Surface Functionalization with Methyltetrazine-triethoxysilane

This protocol describes the covalent attachment of methyltetrazine to silica-based surfaces for the immobilization of TCO-modified biomolecules.[2]

Materials:

-

Silica-based substrates (e.g., glass slides)

-

Detergent solution, acetone, ethanol, DI water

-

Piranha solution (handle with extreme care)

-

Methyltetrazine-triethoxysilane

-

Anhydrous toluene (B28343) or 95:5 ethanol:water with acetic acid

-

Nitrogen gas stream

-

Oven

Procedure:

-

Surface Cleaning and Activation:

-

Sonicate substrates in detergent solution, rinse with DI water.

-

Sonicate in acetone, then ethanol, and rinse with DI water.

-

Immerse in freshly prepared Piranha solution for 15-30 minutes in a fume hood.

-

Rinse extensively with DI water and dry under a nitrogen stream.[2]

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of Methyltetrazine-triethoxysilane in anhydrous toluene or acidified ethanol/water.

-

Immerse the cleaned substrates in the silane (B1218182) solution and incubate for 2-4 hours at room temperature.[2]

-

Rinse with fresh solvent, sonicate briefly in fresh solvent, rinse again, and dry with nitrogen.

-

Cure the substrates in an oven at 110°C for 30-60 minutes.[2]

-

-

Biomolecule Immobilization:

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of the Methyltetrazine-TCO bioorthogonal ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An 211At-labeled Tetrazine for Pretargeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 13. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Methyltetrazine-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, drugs, or other molecules to a specific location on a protein enables a wide range of applications, from in-vivo imaging to the creation of antibody-drug conjugates (ADCs). Methyltetrazine-PEG4-Maleimide is a heterobifunctional linker that facilitates a powerful two-step labeling strategy. This linker contains a maleimide (B117702) group that reacts specifically with free sulfhydryl groups (thiols) on cysteine residues, and a methyltetrazine group that can undergo a highly efficient and bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO) tagged molecule.[1][2][3] This combination allows for precise control over the labeling process and the creation of stable, well-defined bioconjugates.[4][5]

The labeling process first involves the reaction of the maleimide group of the linker with cysteine residues on the target protein.[6][7] Disulfide bonds within the protein may need to be reduced to expose free thiols for this reaction.[7][8] The second step is the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of click chemistry, between the methyltetrazine moiety on the protein and a TCO-functionalized molecule of interest.[1][9] This reaction is extremely fast, highly specific, and occurs under mild, biocompatible conditions, making it ideal for use in complex biological systems.[1][10]

These application notes provide a detailed protocol for the successful labeling of proteins using Methyltetrazine-PEG4-Maleimide, including quantitative data, experimental procedures, and troubleshooting guidance.

Principle of the Method

The labeling strategy is a two-stage process that combines thiol-maleimide chemistry with tetrazine-TCO ligation.

Stage 1: Thiol-Maleimide Conjugation

The maleimide group of Methyltetrazine-PEG4-Maleimide reacts with the sulfhydryl group of a cysteine residue on the protein via a Michael addition reaction.[8] This forms a stable thioether bond, covalently attaching the methyltetrazine-PEG4 linker to the protein.[2] The reaction is highly selective for thiols at a pH range of 6.5-7.5.[2][11]

Stage 2: Tetrazine-TCO Bioorthogonal Ligation

The methyltetrazine group, now attached to the protein, reacts with a trans-cyclooctene (TCO) functionalized molecule through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][9] This "click" reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for a catalyst.[9][10] The high specificity of this reaction ensures that the TCO-molecule of interest couples exclusively to the tetrazine-labeled protein.[1]

References

- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Methyltetrazine-PEG4-MALeimide - CD Bioparticles [cd-bioparticles.net]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biotium.com [biotium.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. interchim.fr [interchim.fr]

- 10. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]

- 11. broadpharm.com [broadpharm.com]

Application Notes and Protocols: Methyltetrazine-PEG4-Maleimide in Live Cell Imaging Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Maleimide is a powerful bifunctional linker molecule that has become an indispensable tool in the field of live cell imaging and bioconjugation. This reagent seamlessly integrates two key chemistries: the thiol-reactive maleimide (B117702) group for covalent attachment to proteins and peptides, and the bioorthogonal methyltetrazine moiety. The methyltetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) reaction partner. This "click chemistry" reaction is exceptionally fast and specific, allowing for the precise labeling of biomolecules in the complex environment of a living cell without interfering with native biochemical processes.[1][2]

The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances the aqueous solubility of the molecule and minimizes steric hindrance, ensuring efficient conjugation and maintaining the biological activity of the labeled molecule.[3][4] These properties make Methyltetrazine-PEG4-Maleimide an ideal reagent for a variety of live cell imaging applications, including pre-targeted imaging, tracking of antibody-drug conjugate (ADC) internalization, and studying the dynamics of cell surface receptors.[5][6]

Core Applications in Live Cell Imaging

-

Pre-targeted Live Cell Imaging: This strategy involves a two-step labeling process. First, a biomolecule of interest (e.g., a cell-surface receptor) is targeted with a TCO-modified antibody or ligand. After allowing for the unbound targeting agent to clear, a fluorescently-labeled tetrazine probe is introduced, which rapidly "clicks" to the TCO-tagged biomolecule. This approach significantly improves the signal-to-noise ratio by minimizing background fluorescence from unbound probes.[7][8]

-

Real-time Tracking of Antibody Internalization: By conjugating Methyltetrazine-PEG4-Maleimide to an antibody and then reacting it with a TCO-functionalized fluorophore, researchers can visualize and quantify the internalization of the antibody into live cells. This is a critical application in the development of antibody-drug conjugates (ADCs), where the efficient uptake of the antibody is paramount for therapeutic efficacy.[9][10]

-

Studying Protein Trafficking and Dynamics: The bioorthogonal nature of the tetrazine-TCO ligation allows for the specific labeling and tracking of proteins of interest within a living cell. This enables the study of dynamic processes such as receptor recycling, protein localization, and the assembly of protein complexes.[11][12][13]

Data Presentation

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation in Live Cells

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Cellular Context | Reference |

| Dipyridyl tetrazine | TCO | 2000 ± 400 | Methanol/water mixture | [14] |

| Various tetrazines | TCO | 1,100 - 73,000 | Buffered aqueous solution (37°C) | [15] |

| Tetrazine | TCO | up to 10⁵ | Aqueous solution | [14] |

| Light-activated tetrazine | TCO-OH | 101 ± 3 | Aqueous buffer | [16] |

| Polar BODIPY-tetrazines | TCO | >50,000 | In vivo | [8] |

Table 2: Performance Characteristics in Live Cell Imaging

| Parameter | Typical Values/Observations | Factors Influencing Performance | References |

| Signal-to-Noise Ratio | High, especially with fluorogenic probes and pre-targeting strategies. Tumor-to-muscle ratios of ~4:1 have been observed in vivo. | Fluorophore choice (fluorogenic probes are optimal), washing efficiency, concentration of labeling reagents, cellular autofluorescence. | [6][8][17][18][19] |

| Cell Viability | Generally high, as bioorthogonal reactions are designed to be non-toxic. However, phototoxicity from the fluorophore during imaging is a consideration. | Concentration of labeling reagents, incubation times, light exposure during imaging (intensity and duration). | [20][21] |

| Photostability | Dependent on the chosen fluorophore. Some fluorophores are more prone to photobleaching than others. | Choice of fluorophore, imaging conditions (laser power, exposure time). | [22] |

Experimental Protocols

Protocol 1: Conjugation of Methyltetrazine-PEG4-Maleimide to a Thiol-Containing Protein (e.g., Antibody)

Materials:

-

Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

-

Methyltetrazine-PEG4-Maleimide

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., PD-10)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Avoid buffers containing thiols.

Procedure:

-

Protein Preparation: If the protein does not have free thiols, it may need to be reduced. For antibodies, selective reduction of the hinge-region disulfides can be achieved using a mild reducing agent like 2-mercaptoethylamine (2-MEA). After reduction, immediately proceed to the conjugation step.

-

Reagent Preparation: Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Maleimide in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

To the thiol-containing protein solution, add the Methyltetrazine-PEG4-Maleimide stock solution to achieve a 10-20 fold molar excess of the linker.

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification: Remove the excess, unreacted Methyltetrazine-PEG4-Maleimide using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the λmax of the tetrazine (typically around 520-540 nm).

Protocol 2: Pre-targeted Live Cell Imaging of a Cell Surface Receptor

Materials:

-

Live cells expressing the receptor of interest, seeded on a glass-bottom imaging dish.

-

TCO-conjugated antibody targeting the receptor of interest.

-

Methyltetrazine-functionalized fluorescent probe (e.g., Methyltetrazine-PEG4-Fluorophore).

-

Live cell imaging medium.

-

Fluorescence microscope equipped for live cell imaging.

Procedure:

-

Cell Preparation: Seed cells on a glass-bottom imaging dish and allow them to adhere overnight in a cell culture incubator.

-

Primary Labeling (TCO):

-

Dilute the TCO-conjugated antibody to the desired working concentration in live cell imaging medium.

-

Replace the culture medium with the antibody solution and incubate the cells for 1 hour at 37°C.

-

Wash the cells three times with warm live cell imaging medium to remove unbound antibody.

-

-

Secondary Labeling (Tetrazine-Fluorophore):

-

Dilute the methyltetrazine-functionalized fluorescent probe to the desired working concentration (typically in the low micromolar range) in live cell imaging medium.

-

Add the fluorescent probe solution to the cells and incubate for 15-30 minutes at 37°C. The reaction is typically very fast.

-

-

Washing and Imaging:

-

Wash the cells three times with warm live cell imaging medium to remove the unbound fluorescent probe.

-

Replace with fresh live cell imaging medium.

-

Proceed with live cell imaging using the appropriate filter sets for the chosen fluorophore.

-

Protocol 3: Live Cell Imaging of Antibody Internalization

Materials:

-

Live cells expressing the target antigen, seeded on a glass-bottom imaging dish.

-

Antibody conjugated with Methyltetrazine-PEG4 (from Protocol 1).

-

TCO-functionalized, cell-impermeable, fluorogenic dye.

-

Live cell imaging medium.

-

Fluorescence microscope with time-lapse imaging capabilities and an environmental chamber.

Procedure:

-